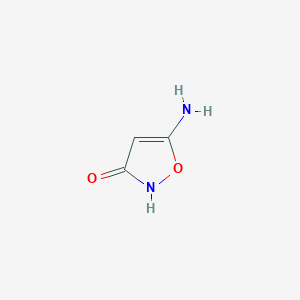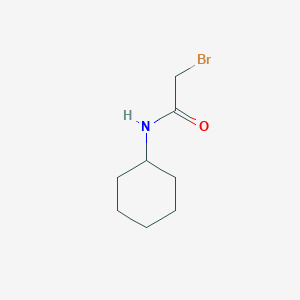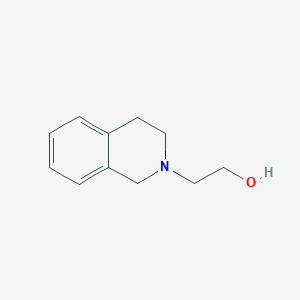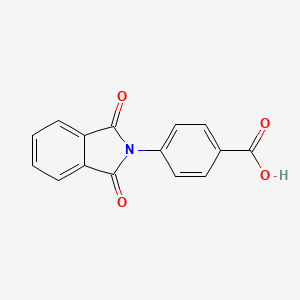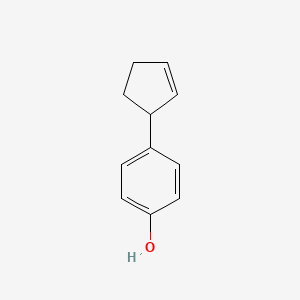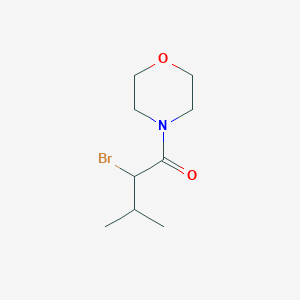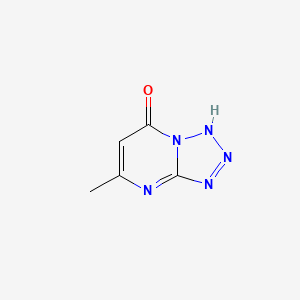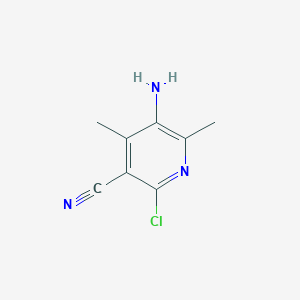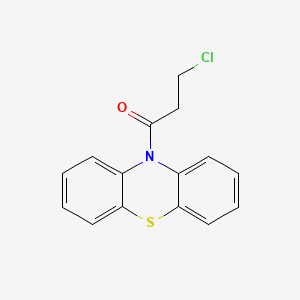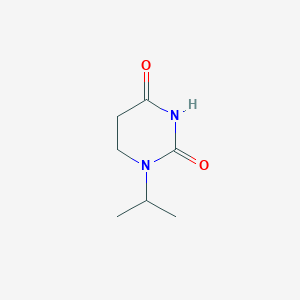
1-イソプロピルジヒドロピリミジン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用
ピリミジン系化合物、特に“1-イソプロピルジヒドロピリミジン-2,4(1H,3H)-ジオン”は、抗炎症作用を含む多岐にわたる薬理作用を示します . これらの化合物は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、および一部のインターロイキンなどの重要な炎症性メディエーターを阻害することにより、抗炎症効果を発揮します .
抗酸化作用
ピリミジン系化合物には、抗酸化作用も認められています . これらの化合物は、体内の有害なフリーラジカルを中和し、酸化ストレスおよび関連する疾患を予防することができます。
抗菌作用
ピリミジン系化合物は、抗菌作用を持つことが判明しています . これらの化合物は、特定の細菌の増殖を阻害するため、細菌感染症の治療に有用な可能性があります。
抗ウイルス作用
ピリミジン系化合物は、抗ウイルス効果を示すことが確認されています . これらの化合物は、特定のウイルスの複製を阻害するため、抗ウイルス療法に役立つ可能性があります。
抗真菌作用
ピリミジン系化合物は、抗真菌作用を持つことが示されています . これらの化合物は、特定の真菌の増殖を阻害するため、真菌感染症の治療に有益な可能性があります。
抗結核作用
ピリミジン系化合物は、結核の治療に可能性を示しています . これらの化合物は、結核の原因となる細菌である結核菌の増殖を阻害することができます。
作用機序
Target of Action
Pyrimidine derivatives, a class of compounds to which 1-isopropyldihydropyrimidine-2,4(1h,3h)-dione belongs, have been found to inhibit cyclin-dependent kinases (cdks) such as cdk2 . CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them a potential target for cancer treatment .
Mode of Action
Similar pyrimidine derivatives have been shown to interact with their targets (such as cdk2) and inhibit their activity . This inhibition can lead to changes in the cell cycle, potentially causing cell cycle arrest .
Biochemical Pathways
Inhibition of CDK2, a key player in cell cycle regulation, can disrupt the normal progression of the cell cycle, leading to cell cycle arrest .
Result of Action
Based on the known effects of similar pyrimidine derivatives, it can be inferred that the compound may cause cell cycle arrest by inhibiting cdk2 . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
生化学分析
Biochemical Properties
1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase . These interactions suggest that 1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione may have potential anti-inflammatory effects.
Cellular Effects
1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor κB, a key regulator of immune response . Additionally, it may impact the expression of genes involved in inflammation and cell proliferation.
Molecular Mechanism
The molecular mechanism of 1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with tumor necrosis factor-α can result in the suppression of inflammatory responses . These molecular interactions highlight the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and immunomodulatory effects. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use.
Metabolic Pathways
1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis of inflammatory mediators . These interactions suggest that the compound may play a role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of 1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . This subcellular localization is crucial for its role in modulating cellular processes.
特性
IUPAC Name |
1-propan-2-yl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)9-4-3-6(10)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTAKONPWRIWRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291641 |
Source


|
| Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-39-0 |
Source


|
| Record name | MLS002694004 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

